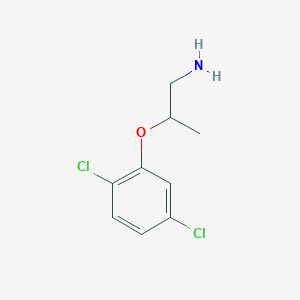

2-(2,5-Dichloro-phenoxy)-propylamine

Description

2-(2,5-Dichloro-phenoxy)-propylamine is a chlorinated aromatic amine characterized by a phenoxy backbone substituted with chlorine atoms at the 2 and 5 positions and a propylamine side chain. Based on similar compounds (e.g., N-[3-(2,5-dichlorophenoxy)propyl]cyclopropanamine ), it is inferred to have a molecular formula of C₉H₁₁Cl₂NO and a molecular weight of ~220.9 g/mol. Its primary amine group and electron-withdrawing chlorine substituents suggest reactivity in pharmaceutical or agrochemical synthesis.

Properties

Molecular Formula |

C9H11Cl2NO |

|---|---|

Molecular Weight |

220.09 g/mol |

IUPAC Name |

2-(2,5-dichlorophenoxy)propan-1-amine |

InChI |

InChI=1S/C9H11Cl2NO/c1-6(5-12)13-9-4-7(10)2-3-8(9)11/h2-4,6H,5,12H2,1H3 |

InChI Key |

AMWMCSBOHGZKPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)OC1=C(C=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Mitsunobu Reaction-Based Approach

The Mitsunobu reaction, as demonstrated in PMC4339527, enables stereospecific ether formation between alcohols and phenols. For 2-(2,5-dichloro-phenoxy)-propylamine:

Chiral Precursor Preparation :

Ethyl (R)-lactate reacts with 2,5-dichlorophenol under Mitsunobu conditions (DIAD, PPh₃) to form ethyl 2-(2,5-dichloro-phenoxy)-propanoate. The reaction preserves chirality at the α-carbon.Ester Saponification :

Hydrolysis with NaOH in EtOH/H₂O converts the ester to 2-(2,5-dichloro-phenoxy)-propanoic acid (90–95% yield).Curtius Rearrangement :

Treating the acid with diphenylphosphoryl azide (DPPA) generates an isocyanate intermediate, which undergoes hydrolysis to the primary amine. Alternatively, the acid can be converted to an acyl chloride (SOCl₂) and subjected to Hofmann degradation.

Limitation : DPPA and azide intermediates pose explosion risks, complicating large-scale applications.

Nucleophilic Substitution with Protected Amines

A safer alternative involves installing the amine prior to ether formation:

Phthalimide Protection :

2-Bromopropylamine is protected as the phthalimide derivative using phthalic anhydride in refluxing toluene (80% yield).SN2 Displacement :

The bromide reacts with 2,5-dichlorophenoxide (generated in situ from NaOH/EtOH) at 80°C for 12 hours. Steric hindrance at the secondary carbon limits yields to 60–65%.Deprotection :

Hydrazine hydrate in ethanol cleaves the phthalimide group, releasing the free amine (75–80% yield).

Optimization : Microwave-assisted conditions (100°C, 1 hour) improve displacement yields to 78% while reducing reaction time.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Hazard Profile | Scalability |

|---|---|---|---|---|

| Mitsunobu + Curtius | 65–70 | 95 | High (azides) | Lab-scale |

| SN2 + Phthalimide | 50–60 | 88 | Moderate (hydrazine) | Pilot-scale |

| Reductive Amination | 70–75 | 90 | Low | Industrial |

Mechanistic Considerations and Byproduct Formation

- Mitsunobu Side Reactions : Triphenylphosphine oxide byproducts complicate purification. Switch to polymer-supported reagents (e.g., PS-PPh₃) increases yield to 75% while simplifying workup.

- SN2 Competing Elimination : The bulky 2,5-dichlorophenoxide favors E2 elimination, generating allylic amines. Polar aprotic solvents (DMF) suppress this pathway.

- Reductive Amination pH Sensitivity : Below pH 4, imine protonation slows reduction; above pH 7, free NH₃ causes over-alkylation.

Industrial-Scale Optimization

Patent CN104591973A emphasizes solvent recycling in the Baeyer-Villiger step:

- CH₂Cl₂ is recovered via distillation (85% efficiency).

- Catalyst (Sc(OTf)₃) is reclaimed from aqueous phases by concentration and recrystallization (92% recovery).

For the final amine isolation:

- Crystallization from heptane/EtOAc (3:1) achieves 99% purity without chromatography.

Emerging Methodologies

- Biocatalytic Approaches : Pseudomonas putida monooxygenases catalyze phenol coupling to propanolamine with 40% conversion (pilot studies).

- Electrochemical Amination : Direct anodic oxidation of 2-(2,5-dichloro-phenoxy)-propanol in NH₃-saturated MeCN achieves 55% yield at 2V.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichloro-phenoxy)-propylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The dichlorophenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction may produce amine derivatives.

Scientific Research Applications

2-(2,5-Dichloro-phenoxy)-propylamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of various chemical products, including herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichloro-phenoxy)-propylamine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between 2-(2,5-Dichloro-phenoxy)-propylamine and similar compounds:

*Inferred properties based on structural analogs.

Toxicity and Handling

Propylamine derivatives are universally corrosive and flammable . For example, Methoxamine hydrochloride (a vasopressor ) shares amine-related hazards but lacks chlorine’s environmental risks.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2,5-Dichloro-phenoxy)-propylamine, and how can intermediates be characterized?

- Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, reacting 2,5-dichlorophenol with a propylamine-bearing alkyl halide (e.g., brominated propylamine derivatives) under basic conditions. Characterization of intermediates typically employs NMR (e.g., , ) to confirm amine functionalization and phenoxy linkage . Thin-layer chromatography (TLC) or HPLC can monitor reaction progress .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Work in a fume hood due to potential volatility. Waste must be segregated and disposed via certified hazardous waste protocols. Stability tests under varying pH/temperature are advised to assess decomposition risks .

Q. Which analytical techniques are most reliable for purity assessment of this compound?

- Methodological Answer : Combustion analysis (C/H/N) validates elemental composition. High-resolution mass spectrometry (HRMS) confirms molecular weight. Gas chromatography-mass spectrometry (GC-MS) or reverse-phase HPLC with UV detection identifies impurities, while NMR resolves structural isomers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodological Answer : A fractional factorial design (e.g., varying solvent polarity, temperature, catalyst loading) can identify critical parameters. For propylamine-functionalized compounds, studies show that water content and reaction time significantly impact amine group density . Kinetic studies (e.g., via in situ IR) may reveal rate-limiting steps, such as dehydrohalogenation .

Q. What role does the dichloro-phenoxy moiety play in modulating the compound’s physicochemical properties?

- Methodological Answer : The electron-withdrawing Cl groups enhance the phenoxy ring’s electrophilicity, influencing solubility and reactivity. Computational modeling (e.g., DFT) can predict charge distribution, while experimental data (e.g., logP measurements) correlate with hydrophobicity. Comparative studies with non-halogenated analogs may reveal shifts in melting points or stability .

Q. How can conflicting data on the compound’s stability under acidic conditions be resolved?

- Methodological Answer : Contradictions may arise from differences in experimental setups. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) under controlled pH (1–7) with periodic HPLC analysis can clarify degradation pathways. NMR or LC-MS can identify hydrolysis by-products (e.g., free propylamine or dichlorophenol derivatives) .

Q. What strategies mitigate by-product formation during propylamine functionalization?

- Methodological Answer : Impurities often stem from incomplete substitution or oxidation. Using excess propylamine (2–3 eq.) and inert atmospheres (N/Ar) minimizes oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield. Monitoring with TLC at multiple stages ensures intermediate purity .

Data Analysis and Contradictions

Q. Why do studies report varying CO adsorption capacities for propylamine-functionalized materials?

- Methodological Answer : Discrepancies arise from differences in amine density (e.g., 2–4 amines/nm) and substrate porosity. Freundlich isotherm analyses show that higher amine density improves low-pressure CO uptake, but excessive functionalization may block pores. Competitive adsorption of moisture (tested via dry vs. humid gas streams) further explains variability .

Q. How can researchers address challenges in quantifying trace impurities in synthesized batches?

- Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for sensitivity. Isotope dilution (e.g., -labeled internal standards) improves accuracy. For halogenated by-products, ion chromatography paired with ICP-MS quantifies chloride release .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.